molecular formula C15H15NO5S B6412192 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid CAS No. 1261981-47-8

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6412192
CAS No.: 1261981-47-8
M. Wt: 321.3 g/mol
InChI Key: UMGXDJYZFYYDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-N,N-Dimethylsulfamoylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the benzoic acid moiety can undergo oxidation to form a quinone derivative.

    Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Comparison: 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both a sulfamoyl group and a hydroxyl group on the benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-5-3-10(4-6-14)11-7-12(15(18)19)9-13(17)8-11/h3-9,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXDJYZFYYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.